[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[(3S)-3-[acetyl(ethyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(9(2)14)10-5-4-6-12(7-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHSMYCJCNZVDZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis
Chiral Auxiliaries
-
Menthyl Sulfinates : Davis’s method uses (1R,2S,5R)-menthyl sulfinate 66 to control absolute configuration during sulfinimine formation (e.g., 67 → 68 ).
Comparative Evaluation of Methods
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Organometallic | 39–85 | >98 | High | Moderate |
| Pd-Catalyzed | 70–90 | 99 | Moderate | High |
| MCRs | 76 | 95 | Low | High |
| Resolution | 45 | 99 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neurological Disorders
Research indicates that piperidine derivatives can exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease (AD). Studies have shown that compounds with similar structures can inhibit cholinesterase enzymes (AChE and BChE), which are involved in the breakdown of neurotransmitters crucial for cognitive function. For instance, structure-activity relationship (SAR) analyses have identified key modifications that enhance inhibitory potency against these enzymes .
Diabetes Management
[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid has potential applications in managing diabetes and related metabolic disorders. It may act as a DPP-IV inhibitor, which is beneficial for increasing insulin secretion and lowering blood glucose levels. The compound's ability to influence pancreatic beta-cell function suggests its utility in treating type 1 and type 2 diabetes mellitus .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders. Its structural similarity to other anti-inflammatory agents suggests potential efficacy in reducing inflammation through modulation of immune responses .
Case Studies
Several studies have explored the therapeutic potential of piperidine derivatives similar to this compound:
- Neuroprotection in AD Models : A study demonstrated that certain piperidine compounds significantly reduced cognitive decline in animal models of Alzheimer’s disease by inhibiting cholinesterase activity and enhancing synaptic plasticity .
- Diabetes Treatment Efficacy : Clinical trials have shown that DPP-IV inhibitors derived from piperidine structures lead to improved glycemic control in patients with type 2 diabetes, supporting the potential application of this compound in diabetes management .
- Inflammation Reduction : Research indicated that piperidine derivatives could effectively reduce inflammation markers in models of colitis, suggesting a pathway for treating inflammatory bowel diseases .
Mechanism of Action
The mechanism of action of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the piperidine ring or modifications to the acetic acid linker. Key examples include:
[((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid Structural difference: Methyl-amino group instead of ethyl-amino. Molecular weight: 214.26 g/mol .
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Structural difference: Cyclopropyl-amino substituent instead of ethyl-amino. Molecular weight: 240.30 g/mol . Significance: The cyclopropyl group’s rigidity could improve metabolic stability compared to the flexible ethyl chain.
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid
- Structural difference : Benzoxazolyl substituent at the 3-position.
- Safety profile : Listed in safety data sheets (SDS) with precautions for toxic fume generation during combustion .
Biological Activity
[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with an acetyl and ethylamino group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 215.29 g/mol. The unique structural features include:
- Piperidine ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
- Acetyl group : This moiety may enhance lipophilicity and influence binding interactions with biological targets.
- Ethylamino group : This substitution could provide additional hydrogen bonding capabilities.
1. Cholinesterase Inhibition
Research indicates that piperidine derivatives, including this compound, exhibit significant inhibitory activity against cholinesterases (AChE and BChE). These enzymes are crucial in the degradation of the neurotransmitter acetylcholine, and their inhibition is a common strategy in treating neurodegenerative diseases such as Alzheimer's.
Table 1: Cholinesterase Inhibition Potency of Piperidine Derivatives
| Compound Name | IC (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE/BChE |
| Donepezil | 0.1 | AChE |
| Rivastigmine | 0.5 | AChE |
Note: TBD (To Be Determined) refers to the need for specific experimental data regarding the compound's IC.
2. Neuroprotective Effects
In vitro studies have suggested that piperidine derivatives can offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. The presence of the acetyl group may enhance these effects by improving the compound's ability to cross the blood-brain barrier.
Case Study 1: In Vitro Evaluation
A study evaluated several piperidine derivatives, including this compound, for their ability to inhibit cholinesterases. The results indicated that modifications in the piperidine structure significantly impacted inhibitory potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that this compound interacts favorably with the active sites of AChE and BChE. The binding affinity was assessed through various computational methods, indicating a potential for high selectivity towards these enzymes.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR analyses:
- Substitution Patterns : Variations in the position and type of substituents on the piperidine ring can lead to significant changes in activity.
- Functional Groups : The presence of functional groups like acetyl and ethylamino enhances binding interactions with cholinesterases.
Q & A
Q. What synthetic strategies are recommended for preparing [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid derivatives?
- Methodological Answer : A common approach involves coupling reactions using activating agents like 1-hydroxy-7-aza-benzotriazole (HOAt) and PS-DCC (polymer-supported dicyclohexylcarbodiimide) in dichloromethane. For stereochemical control, chiral intermediates such as S-3-substituted piperidine hydrochlorides (e.g., Example 12 in ) are used. Ethyl-N,N-diisopropylamine is often employed as a base to facilitate coupling. Post-synthesis, purification via reverse-phase HPLC ensures enantiomeric purity .
Q. How can the stereochemical integrity of this compound be validated?
- Methodological Answer : Enantiomeric purity is confirmed by converting the compound into diastereomeric derivatives using chiral auxiliaries like (S)-(-)-1-phenylethylamine (). High-resolution NMR (e.g., , ) and chiral HPLC with polysaccharide-based columns are critical. For example, coupling -NMR with NOESY experiments can resolve axial/equatorial proton configurations in the piperidine ring .
Q. What analytical techniques are suitable for characterizing functional groups in this compound?
- Methodological Answer :
- FT-IR : Peaks at ~1650–1750 cm confirm acetyl (C=O) and carboxylic acid (C=O) groups.
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] and fragments corresponding to piperidine ring cleavage.
- Elemental Analysis : Matches calculated C, H, N, and O percentages within ±0.3% .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the piperidine ring affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve substituting the acetyl-ethyl-amino group with bioisosteres (e.g., sulfonamides, urea derivatives). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like chemokine receptors. For example, replacing the acetyl group with a 4-fluorophenyloxadiazole ( ) enhances COX-2 selectivity by 12-fold in anti-inflammatory assays .
Q. What computational methods are effective for predicting metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate lipophilicity (LogP), polar surface area (PSA), and CYP450 metabolism. A PSA <90 Å and LogP 1–3 optimize blood-brain barrier penetration.
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., N-deethylation of the ethyl-amino group) .
Q. How can in vitro toxicity be assessed for this compound in early-stage drug discovery?
- Methodological Answer : The brine shrimp lethality test (BSLT) using Artemia salina larvae provides a cost-effective toxicity screen. LC values <100 μg/mL (e.g., compound 3c in ) indicate moderate toxicity. For mammalian cells, MTT assays on HEK-293 or HepG2 cells quantify IC values, with <10 μM suggesting potential cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
